molecular formula C16H19NO2S B281663 N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide

N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide

Cat. No. B281663
M. Wt: 289.4 g/mol
InChI Key: JVHXBKDEIARJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide, also known as Diclazuril, is a chemical compound that belongs to the family of benzene sulfonamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 407.5 g/mol. Diclazuril has been widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide is still not fully understood. However, it is believed to work by inhibiting the activity of the mitochondrial respiratory chain in protozoan parasites, leading to a decrease in ATP production and subsequent parasite death.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide has been shown to have minimal toxicity and side effects in laboratory experiments. It does not appear to have any significant effects on the biochemical or physiological processes of mammals, making it a potentially safe and effective treatment for protozoan infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide is its broad spectrum of activity against protozoan parasites. It has also been shown to be effective against drug-resistant strains of these parasites. However, one of the limitations of N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its cost. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide and its potential side effects.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide can be synthesized by reacting 2,4-dimethylphenylamine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide as a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide has been extensively studied in scientific research for its potential use as an antiprotozoal agent. It has been shown to be effective against a wide range of protozoan parasites, including coccidia and cryptosporidia. N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide has also been investigated for its potential use in the treatment of various diseases such as malaria, toxoplasmosis, and leishmaniasis.

properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-4-14-6-8-15(9-7-14)20(18,19)17-16-10-5-12(2)11-13(16)3/h5-11,17H,4H2,1-3H3

InChI Key

JVHXBKDEIARJES-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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